molecular formula C14H16FNO3 B1408650 (2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1175673-04-7

(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1408650
CAS No.: 1175673-04-7
M. Wt: 265.28 g/mol
InChI Key: IGYKYWNSDKETTP-GXFFZTMASA-N
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Description

(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include ethylamine, 2-fluorobenzaldehyde, and piperidine derivatives. The key steps in the synthesis may involve:

    Condensation Reaction: Ethylamine reacts with 2-fluorobenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a piperidine derivative to form the piperidine ring.

    Oxidation: The piperidine ring is oxidized to introduce the ketone group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to form the carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar piperidine structure.

    2,5-Difluorophenyl isocyanate: A compound with a similar fluorophenyl group.

Uniqueness

(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of an ethyl group, fluorophenyl group, and piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(2S,3S)-1-ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19)/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYKYWNSDKETTP-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
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(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
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(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
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(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
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(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 6
(2S,3S)-1-Ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

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